Gibberellin A8-catabolite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

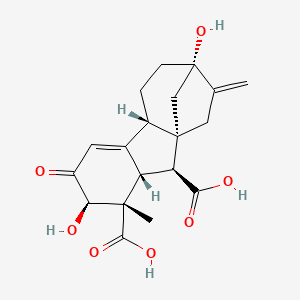

Gibberellin A8-catabolite is a tetracyclic diterpenoid obtained by catabolism of gibberellin A8. It has a role as a metabolite. It is a dicarboxylic acid, an enone, a tetracyclic diterpenoid and a secondary alpha-hydroxy ketone. It derives from a gibberellin A8. It derives from a hydride of an ent-gibberellane.

Aplicaciones Científicas De Investigación

Biological Functions

- Growth Regulation : Gibberellins, including gibberellin A8-catabolite, are known to regulate stem elongation, seed germination, and flowering. They facilitate the breakdown of starches in seeds to promote energy availability during germination .

- Dormancy Breakage : Gibberellins are essential for breaking seed dormancy, allowing seeds to germinate under favorable conditions. The presence of gibberellins stimulates the synthesis of enzymes like α-amylase, which hydrolyze stored starches .

- Cell Elongation : Gibberellins induce cell elongation by promoting the degradation of DELLA proteins, which repress growth. This interaction is crucial for allowing plants to respond to environmental stimuli such as light and water availability .

Crop Yield Enhancement

- This compound has been utilized in various crops to enhance yield by promoting stem elongation and increasing fruit size. For instance, its application in rice has shown improved height and grain production .

Dwarfism Mitigation

- In certain plant species exhibiting dwarf traits due to genetic mutations, this compound can be applied to restore normal growth patterns. Research on dwarf mutants of maize has demonstrated that gibberellins can effectively reverse growth inhibition .

Flowering Induction

- The application of gibberellins can also induce flowering in certain plants that require specific conditions to bloom. This is particularly useful in horticulture for scheduling flowering times for commercial purposes .

Case Study 1: Citrus Plant Growth

A study investigated the manipulation of gibberellin levels in citrus plants through genetic engineering techniques involving gibberellin biosynthesis genes. The results indicated that altered levels of gibberellins led to significant changes in plant architecture and fruit development, demonstrating the potential for using this compound in improving citrus yields .

Case Study 2: Wheat Development

Research on wheat varieties showed that the application of gibberellins influenced tiller bud growth and overall plant height, leading to increased biomass production. The study highlighted how this compound could be strategically used to enhance wheat productivity under varying environmental conditions .

Biochemical Pathways

This compound is involved in several metabolic pathways:

- Biosynthesis Pathway : Gibberellins are synthesized through complex pathways involving multiple enzymes, including cytochrome P450 monooxygenases and dioxygenases that convert precursor compounds into active gibberellins.

- Catabolism : The conversion of active gibberellins into inactive forms involves GA2-oxidases, which play a crucial role in regulating hormone levels within plants .

Propiedades

Número CAS |

78791-79-4 |

|---|---|

Fórmula molecular |

C19H22O7 |

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

(1S,2S,3S,4S,5R,9R,12S)-5,12-dihydroxy-4-methyl-13-methylidene-6-oxotetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid |

InChI |

InChI=1S/C19H22O7/c1-8-6-18-7-19(8,26)4-3-10(18)9-5-11(20)14(21)17(2,16(24)25)12(9)13(18)15(22)23/h5,10,12-14,21,26H,1,3-4,6-7H2,2H3,(H,22,23)(H,24,25)/t10-,12+,13+,14-,17-,18-,19-/m0/s1 |

Clave InChI |

NAOFYNMJUGRAFS-UWSJOQIXSA-N |

SMILES |

CC1(C2C(C34CC(=C)C(C3)(CCC4C2=CC(=O)C1O)O)C(=O)O)C(=O)O |

SMILES isomérico |

C[C@@]1([C@H]2[C@@H]([C@@]34CC(=C)[C@@](C3)(CC[C@H]4C2=CC(=O)[C@@H]1O)O)C(=O)O)C(=O)O |

SMILES canónico |

CC1(C2C(C34CC(=C)C(C3)(CCC4C2=CC(=O)C1O)O)C(=O)O)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.